molecular formula C10H11BrFN B12081093 2-(2-Bromo-5-fluorophenyl)pyrrolidine

2-(2-Bromo-5-fluorophenyl)pyrrolidine

Cat. No.: B12081093
M. Wt: 244.10 g/mol
InChI Key: YORBCUABTMXJKE-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H11BrFN It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 2-bromo-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)pyrrolidine typically involves the reaction of 2-bromo-5-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromo-5-fluoroaniline is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents imparts distinct chemical properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

YORBCUABTMXJKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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